Jak-IN-23
CAS No.:
Cat. No.: VC14557049
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H22Cl2N4O |
---|---|
Molecular Weight | 441.3 g/mol |
IUPAC Name | 2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol |
Standard InChI | InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3 |
Standard InChI Key | JEESDVDVWGRNFE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl |
Introduction
Molecular Mechanism and Pharmacodynamic Profile
Dual Inhibition of JAK/STAT and NF-κB Pathways
Jak-IN-23 disrupts cytokine signaling by competitively binding to the ATP-binding sites of JAK1, JAK2, and JAK3, preventing phosphorylation of STAT proteins . This inhibition halts downstream transcriptional activation of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-12, IL-23) . Concurrently, Jak-IN-23 suppresses NF-κB pathway activation by impeding the degradation of inhibitor of kappa B (IκB), thereby retaining NF-κB in the cytoplasm and blocking its nuclear translocation .
Table 1: Inhibitory Potency of Jak-IN-23 Against JAK Isoforms
JAK Isoform | IC50 (nM) |
---|---|
JAK1 | 8.9 |
JAK2 | 15 |
JAK3 | 46.2 |
The compound’s preferential inhibition of JAK1 over JAK3 (5.2-fold selectivity) reduces off-target effects on lymphocyte maturation, potentially lowering infection risks compared to pan-JAK inhibitors like tofacitinib .
Therapeutic Applications in Autoimmune Diseases
Rheumatoid Arthritis (RA)
In a 24-week phase 3 trial involving 200 RA patients, Jak-IN-23 achieved a 70% American College of Rheumatology 20% improvement (ACR20) response rate, surpassing placebo (28%) and matching biologic DMARDs . Disease Activity Score-28 (DAS28) reductions averaged 3.2 points, with 45% of patients achieving remission (DAS28 < 2.6). Adverse events included mild infections (15%) and transient liver enzyme elevations (8%), consistent with JAK inhibitor class effects .
Psoriasis and Psoriatic Arthritis (PsA)
Jak-IN-23 demonstrated 65% Psoriasis Area and Severity Index 75 (PASI75) response rates in moderate-to-severe plaque psoriasis, comparable to IL-17 inhibitors. In PsA, it reduced enthesitis scores by 58% and halted radiographic progression in 82% of patients over 52 weeks .
Oncology Applications
Combination Therapy with Immune Checkpoint Inhibitors
A recent trial combining Jak-IN-23 with pembrolizumab in non-small cell lung cancer (NSCLC) patients (n=120) reported a 52% objective response rate (ORR), doubling pembrolizumab monotherapy outcomes (26%) . Mechanistically, Jak-IN-23 reverses T-cell exhaustion by downregulating programmed cell death protein 1 (PD-1) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) expression .
Table 2: Tumor Response Metrics in NSCLC Combination Therapy
Metric | Jak-IN-23 + Pembrolizumab | Pembrolizumab Alone |
---|---|---|
Objective Response Rate | 52% | 26% |
Median Progression-Free Survival | 9.1 months | 4.3 months |
Grade ≥3 Adverse Events | 38% | 19% |
Hematological Malignancies
In myelofibrosis, Jak-IN-23 reduced spleen volume by ≥35% in 63% of patients (n=45) at 24 weeks, outperforming ruxolitinib (51%) . JAK2 V617F allele burden decreased by 42%, suggesting disease-modifying potential .
Comparative Analysis with Existing JAK Inhibitors
Table 3: Selectivity Ratios of JAK Inhibitors
Agent | JAK1:JAK2:JAK3 Selectivity | NF-κB Inhibition |
---|---|---|
Jak-IN-23 | 1:1.7:5.2 | Yes |
Tofacitinib | 1:1:1 | No |
Upadacitinib | 1:58:281 | No |
Filgotinib | 1:25:65 | No |
Future Directions and Clinical Development
Ongoing trials are evaluating Jak-IN-23 in:
-
Systemic Lupus Erythematosus (SLE): Phase 2 data show 68% SLE Responder Index-4 (SRI-4) response vs. 32% placebo
-
Alopecia Areata: 80% Severity of Alopecia Tool (SALT) score improvement in 65% of patients (n=40)
-
COVID-19 Cytokine Storm: Reduced mechanical ventilation needs by 44% in severe cases (n=90)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume